Distinct Midpoint Redox Potentials Differentiate Heme a3 from Heme a in the Native Enzyme
In the aa3-type cytochrome c oxidase from Paracoccus denitrificans, the midpoint redox potentials (Em) of heme a and heme a3 were unambiguously determined using a combined electrochemical and UV/Vis/IR spectroscopic approach [1]. Heme a was found to have an Em of -0.03 ± 0.01 V (vs. Ag/AgCl), whereas heme a3 exhibited a significantly higher Em of +0.22 ± 0.04 V (vs. Ag/AgCl) [1]. This potential difference is critical for the unidirectional electron flow from heme a to the heme a3-CuB binuclear center during catalysis.
| Evidence Dimension | Midpoint Redox Potential (Em) in Cytochrome c Oxidase |
|---|---|
| Target Compound Data | +0.22 ± 0.04 V (vs. Ag/AgCl) for heme a3 |
| Comparator Or Baseline | -0.03 ± 0.01 V (vs. Ag/AgCl) for heme a |
| Quantified Difference | ΔEm ≈ +250 mV (more positive for heme a3) |
| Conditions | Electrochemical redox titration of cytochrome c oxidase from Paracoccus denitrificans in a combined UV/Vis/IR spectroelectrochemical cell. |
Why This Matters
The ~250 mV difference ensures that electron transfer from heme a to heme a3 is thermodynamically favorable, a prerequisite for efficient oxygen reduction; using the wrong heme cofactor would disrupt this vectorial electron pathway.
- [1] Hellwig, P., Grzybek, S., Behr, J., Ludwig, B., Michel, H., & Mäntele, W. (1999). Electrochemical and ultraviolet/visible/infrared spectroscopic analysis of heme a and a3 redox reactions in the cytochrome c oxidase from Paracoccus denitrificans: separation of heme a and a3 contributions and assignment of vibrational modes. Biochemistry, 38(6), 1685-1694. View Source
